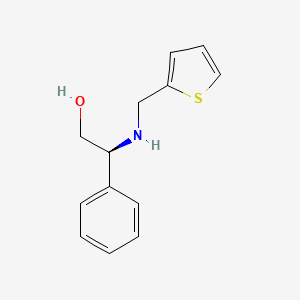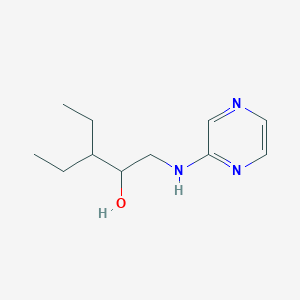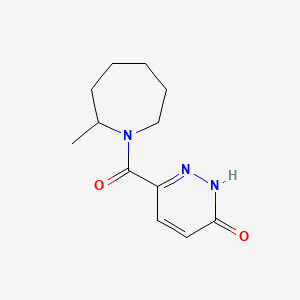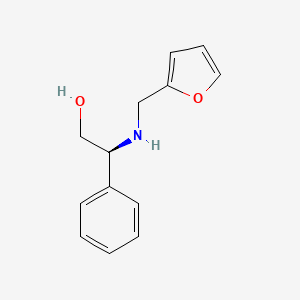
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol, also known as PTE, is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of β-adrenergic receptor antagonists, which are widely used in the treatment of hypertension, angina, and heart failure.
Mecanismo De Acción
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol acts as a β-adrenergic receptor antagonist by binding to the receptor and blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of the downstream signaling pathway, which leads to the physiological effects of this compound. This compound also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and migration, the improvement of insulin sensitivity and glucose uptake, and the reduction of myocardial infarct size and improvement of cardiac function. This compound also has antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol in lab experiments is its specificity for the β-adrenergic receptor, which allows for targeted manipulation of the receptor signaling pathway. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other β-adrenergic receptor antagonists. Another limitation is the lack of data on its pharmacokinetics and toxicity, which limits its clinical translation.
Direcciones Futuras
Future research on (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol should focus on improving its potency and selectivity for the β-adrenergic receptor, as well as its pharmacokinetics and toxicity profile. Further investigation into its therapeutic potential in neurological disorders and other diseases should also be explored. Additionally, the development of this compound analogs with improved properties may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol involves the reaction of (S)-2-amino-1-phenylethanol with 2-bromo-1-(thiophen-2-yl)methanone in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield this compound as a racemic mixture. The enantiomerically pure form of this compound can be obtained by using chiral reagents or by resolving the racemic mixture using chiral chromatography.
Aplicaciones Científicas De Investigación
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by blocking the β-adrenergic receptor signaling pathway. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, this compound has been demonstrated to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Propiedades
IUPAC Name |
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-10-13(11-5-2-1-3-6-11)14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDUEYXMXAKRI-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628911.png)
![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)


![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)




![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)


